Dusquetide (TFA)
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Overview
Description
Dusquetide (TFA) is a first-in-class innate defense regulator that modulates the innate immune response to both pathogen-associated molecular patterns and damage-associated molecular patterns by binding to p62, a key adaptor protein . This compound has shown significant potential in reducing inflammation and enhancing the clearance of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dusquetide (TFA) is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the peptide chain. The final product is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt form .
Industrial Production Methods: Industrial production of Dusquetide (TFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography and lyophilized to obtain the solid form .
Chemical Reactions Analysis
Types of Reactions: Dusquetide (TFA) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide and N-hydroxysuccinimide are commonly used.
Hydrolysis: Acidic or basic conditions can induce hydrolysis of peptide bonds.
Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products: The major products formed from these reactions include shorter peptide fragments and modified peptides depending on the reaction conditions .
Scientific Research Applications
Dusquetide (TFA) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating the innate immune response.
Medicine: Demonstrated efficacy in reducing the duration of oral mucositis in clinical trials.
Mechanism of Action
Dusquetide (TFA) exerts its effects by binding to p62, a key adaptor protein involved in intracellular signaling pathways. This interaction modulates the body’s reaction to injury and infection, promoting an anti-inflammatory, anti-infective, and tissue healing response . The compound does not have direct antibiotic activity but enhances the host’s innate immune system responses .
Comparison with Similar Compounds
SGX942: Another form of Dusquetide used in clinical trials for oral mucositis.
Uniqueness: Dusquetide (TFA) is unique due to its dual role in reducing inflammation and enhancing bacterial clearance without directly targeting bacteria. This makes it effective against a broad range of bacterial infections and useful in conjunction with antibiotics .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47N9O5.C2HF3O2/c1-6-14(4)19(33-21(36)16(26)9-7-11-30-25(28)29)23(38)32-18(13(2)3)24(39)34-12-8-10-17(34)22(37)31-15(5)20(27)35;3-2(4,5)1(6)7/h13-19H,6-12,26H2,1-5H3,(H2,27,35)(H,31,37)(H,32,38)(H,33,36)(H4,28,29,30);(H,6,7)/t14-,15-,16-,17-,18-,19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYMDUKXWOGALD-JZSNIJFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48F3N9O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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